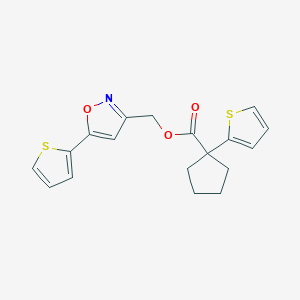
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate is a useful research compound. Its molecular formula is C18H17NO3S2 and its molecular weight is 359.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including thiophene and isoxazole rings, which are known for their biological activity. The structural formula can be represented as follows:
The biological activity of this compound is thought to stem from its ability to interact with various molecular targets, including enzymes and receptors. The isoxazole ring may facilitate binding to specific biological sites, potentially inhibiting or altering enzymatic activity. This interaction can lead to modulation of signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing isoxazole and thiophene moieties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Huh7 (Liver) | 0.7 |
| Compound B | MCF7 (Breast) | 1.5 |
| Compound C | HCT116 (Colon) | 3.8 |
These results indicate that the compound may induce cell cycle arrest, particularly in the G0/G1 phase, through mechanisms involving cyclin-dependent kinases (CDKs) .
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this structure have been evaluated for antimicrobial activity. Studies suggest that these compounds may exhibit broad-spectrum antimicrobial effects due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Table 2: Antimicrobial Activity Against Various Pathogens
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
Case Studies
A notable study explored the synthesis and biological evaluation of various isoxazole derivatives, including those with thiophene substitutions. The study found that specific structural modifications enhanced anticancer potency while maintaining low toxicity profiles .
Another investigation focused on the mechanism of action of these compounds, demonstrating their ability to inhibit key signaling pathways involved in tumor growth and metastasis .
Propiedades
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1-thiophen-2-ylcyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S2/c20-17(18(7-1-2-8-18)16-6-4-10-24-16)21-12-13-11-14(22-19-13)15-5-3-9-23-15/h3-6,9-11H,1-2,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYHTDPOTFYLFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














